8-Acetyl-12-hydroxynonadecanoic acid

Description

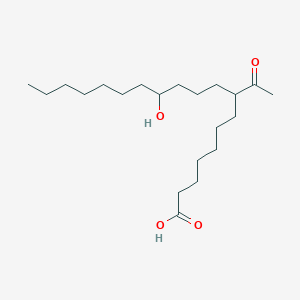

8-Acetyl-12-hydroxynonadecanoic acid is a hydroxylated and acetylated long-chain fatty acid with the molecular formula C₁₉H₃₆O₄. It features a 19-carbon backbone substituted with a hydroxyl (-OH) group at position 12 and an acetyl (-OAc) group at position 6.

Properties

CAS No. |

54314-98-6 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

8-acetyl-12-hydroxynonadecanoic acid |

InChI |

InChI=1S/C21H40O4/c1-3-4-5-6-10-15-20(23)16-12-14-19(18(2)22)13-9-7-8-11-17-21(24)25/h19-20,23H,3-17H2,1-2H3,(H,24,25) |

InChI Key |

CTAWNNLCPLSSPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-12-hydroxynonadecanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.

Hydroxylation: Introduction of a hydroxyl group at the 12th carbon position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Acetylation: The hydroxylated intermediate is then acetylated at the 8th carbon position using acetic anhydride (CH3CO)2O in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve:

Large-Scale Hydroxylation: Utilizing continuous flow reactors to introduce the hydroxyl group efficiently.

Batch Acetylation: Conducting the acetylation step in large batch reactors to ensure uniformity and high yield.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-12-hydroxynonadecanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent (CrO3 in H2SO4).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Jones reagent, room temperature.

Reduction: LiAlH4, anhydrous ether, reflux.

Substitution: SOCl2, pyridine, room temperature.

Major Products Formed

Oxidation: 8-Keto-12-hydroxynonadecanoic acid.

Reduction: 8-Hydroxy-12-hydroxynonadecanoic acid.

Substitution: 8-Chloro-12-hydroxynonadecanoic acid.

Scientific Research Applications

8-Acetyl-12-hydroxynonadecanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in lipid metabolism and as a potential biomarker for certain diseases.

Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of 8-Acetyl-12-hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.

Pathways: It can influence pathways related to lipid biosynthesis and degradation, potentially affecting cellular energy balance and membrane composition.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s structural analogs include hydroxy fatty acids (HFAs) and acetylated fatty acids. Below is a comparative analysis based on molecular structure, physical properties, and functional behavior, referencing data from authoritative sources.

Table 1: Key Properties of 8-Acetyl-12-hydroxynonadecanoic Acid and Analogs

Structural Comparison

- Chain Length and Hydroxyl Position: this compound (C19) has a longer carbon chain than 12-hydroxyoctadecanoic acid (C18) and 2-hydroxyoctanoic acid (C8). The hydroxyl group at C12 aligns with ricinoleic acid but lacks the latter’s unsaturated bond . The acetyl group at C8 is a rare feature absent in most HFAs, increasing steric hindrance and altering polarity compared to 2-hydroxyoctanoic acid .

Solubility and Reactivity

- Hydrophobicity: The longer C19 chain and acetyl group render this compound less water-soluble than shorter-chain analogs like 2-hydroxyoctanoic acid but more soluble in ethanol and ether than 12-hydroxyoctadecanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.